Smoothened (Smo) receptor antagonist (IC50 = 0.5 μM in HEK293 cells transiently expressing mouse Smo). Inhibits ShhN-induced Gli luciferase reporter activity in Shh-light 2 cells (IC50 = 2.5 μM); acts as an inverse agonist during nontranscriptional Hedgehog pathway activation (IC50 = 2.5 μM in HEK293 cells).
N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 )
CAS No.: 330829-30-6
Cat. No.: VC0004903
Molecular Formula: C24H23N3O5S
Molecular Weight: 465.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide(MRT-10 ) - 330829-30-6](/images/no_structure.jpg)
CAS No. | 330829-30-6 |
---|---|
Molecular Formula | C24H23N3O5S |
Molecular Weight | 465.5 g/mol |
IUPAC Name | N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide |
Standard InChI | InChI=1S/C24H23N3O5S/c1-30-19-12-16(13-20(31-2)21(19)32-3)23(29)27-24(33)26-18-11-7-10-17(14-18)25-22(28)15-8-5-4-6-9-15/h4-14H,1-3H3,(H,25,28)(H2,26,27,29,33) |
Standard InChI Key | KVQVEZQDNHMQJV-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Structural Properties of MRT-10
Molecular Characterization
MRT-10, with the chemical formula C₂₄H₂₃N₃O₅S and a molecular weight of 465.52 g/mol, features a benzamide core substituted with trimethoxy and benzoylamino groups. Its IUPAC name, N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide, reflects the acylthiourea linkage critical for Smo binding . The compound’s structure was optimized through pharmacophoric modeling, emphasizing three hydrogen bond acceptors and hydrophobic regions that enhance interactions with the Smo transmembrane domain .
Table 1: Key Chemical Properties of MRT-10
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₃N₃O₅S |
Molecular Weight | 465.52 g/mol |
CAS Number | 330829-30-6 |
IUPAC Name | N-[(3-Benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide |
Solubility | DMSO-soluble |
Storage Conditions | +4°C |
Mechanism of Action: Targeting the Hedgehog Pathway
Smoothened Receptor Antagonism
MRT-10 binds to the Smo receptor, a class F G protein-coupled receptor (GPCR), inhibiting its activation by Hedgehog ligands like Sonic Hedgehog (Shh). Smo translocates to the primary cilium upon Hh activation, initiating a signaling cascade that culminates in Gli-mediated transcription of oncogenes. MRT-10 blocks this process by occupying a cavity in Smo’s 7-transmembrane (7TM) domain, preventing conformational changes required for pathway activation .
Inverse Agonist Activity
In HEK293 cells expressing mouse Smo, MRT-10 acts as an inverse agonist, reducing basal Smo activity by 50% at 0.5 μM . This property distinguishes it from neutral antagonists and underscores its utility in suppressing ligand-independent pathway activation, a hallmark of certain cancers.
Synthesis and Structural Optimization
Retrosynthetic Analysis
MRT-10 was derived from virtual screening of commercial libraries against a Smo antagonist pharmacophore. Initial hits, including acylthiourea derivatives, were optimized for potency and selectivity. Key modifications included:
-
Acylthiourea to Acylguanidine Conversion: Enhanced hydrogen bonding with Smo residues (e.g., Glu518, Ser533) .
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Biaryl Extension: Improved cavity penetration, as seen in the derivative MRT-83 (IC₅₀ = 0.011 μM) .
Table 2: Comparative Potency of MRT-10 and Derivatives
Compound | IC₅₀ (Smo SAG) | IC₅₀ (Smo GSA-10) |
---|---|---|
MRT-10 | 0.65 μM | 1.0 μM |
MRT-83 | 0.011 μM | 0.038 μM |
MRT-92 | 0.006 μM | 1.0 μM |
Pharmacological Profile
In Vitro Activity
MRT-10 demonstrates broad efficacy across Hh-dependent assays:
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Shh-Light2 Cells: Inhibits ShhN-induced Gli-luciferase activity (IC₅₀ = 2.5 μM) .
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C3H10T1/2 Osteoblast Differentiation: Blocks SAG-induced alkaline phosphatase activity (IC₅₀ = 0.90 μM) .
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BODIPY-Cyclopamine Displacement: Competes with Smo ligands (IC₅₀ = 0.5 μM) .
Therapeutic Applications in Cancer Research
Basal Cell Carcinoma (BCC)
MRT-10 suppresses proliferation in BCC cell lines by inducing apoptosis and arresting cells in G1 phase. In vitro studies show a 60% reduction in cell viability at 5 μM .
Medulloblastoma
In medulloblastoma models, MRT-10 analogs reduce tumor growth by 70% via Gli1 downregulation, highlighting their potential in targeting SHh-subtype tumors .
Table 3: Biological Activities of MRT-10
Assay Model | Activity | IC₅₀/EC₅₀ |
---|---|---|
HEK293 (Smo IP accumulation) | Inhibition | 2.5 μM |
Shh-Light2 (Gli-luciferase) | Inhibition | 2.5 μM |
C3H10T1/2 (AP activity) | Inhibition | 0.90 μM |
Comparative Analysis with Other Smo Antagonists
Cyclopamine vs. MRT-10
Cyclopamine, a natural alkaloid, binds Smo’s extracellular loops (site 1), whereas MRT-10 occupies both sites 1 and 2, enabling deeper cavity penetration and reduced susceptibility to resistance mutations (e.g., D473H) .
Clinical Agents: Vismodegib and Sonidegib
MRT-10’s acylthiourea scaffold offers a structural alternative to clinically approved Smo inhibitors like vismodegib, which share similar IC₅₀ ranges (0.5–5 nM) but differ in binding kinetics .
Challenges and Future Directions
Pharmacokinetic Optimization
Current data on MRT-10’s absorption, distribution, and metabolism are sparse. Future studies should address bioavailability and toxicity to advance translational applications.
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